molecular formula C13H18N2O2 B599002 (3-Methylamino-cyclobutyl)-carbamic acid benzyl ester CAS No. 1201825-73-1

(3-Methylamino-cyclobutyl)-carbamic acid benzyl ester

Cat. No. B599002
CAS RN: 1201825-73-1
M. Wt: 234.299
InChI Key: DRROTPCCFFMHNX-UHFFFAOYSA-N
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Description

“(3-Methylamino-cyclobutyl)-carbamic acid benzyl ester” is a chemical compound with the CAS Number 1201825-73-1 . It has a molecular weight of 234.29400 and a molecular formula of C13H18N2O2 .


Molecular Structure Analysis

The molecular structure of “(3-Methylamino-cyclobutyl)-carbamic acid benzyl ester” is represented by the molecular formula C13H18N2O2 . The exact mass is 234.13700 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(3-Methylamino-cyclobutyl)-carbamic acid benzyl ester” are not fully documented. The available information indicates that its boiling point, melting point, density, and flash point are not available . It has a LogP value of 2.25850, indicating its lipophilicity .

Scientific Research Applications

Pharmaceutical Intermediates

(3-Methylamino-cyclobutyl)-carbamic acid benzyl ester: is utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its structure is pivotal in the formation of active pharmaceutical ingredients (APIs) that require a cyclobutyl ring as a core part of their molecular architecture. This compound can be used to synthesize APIs for medications that treat a range of conditions, from neurological disorders to inflammatory diseases .

Chiral Synthesis Studies

The chiral nature of (3-Methylamino-cyclobutyl)-carbamic acid benzyl ester makes it a valuable compound for chiral synthesis studies. Researchers can explore asymmetric synthesis methods using this compound as a starting material, which can lead to the development of new chiral drugs with improved efficacy and reduced side effects .

Chemical Biology Probes

In chemical biology, this compound can be modified to create probes that help in understanding biological processes at the molecular level. By attaching fluorescent groups or other reporting features to the molecule, scientists can track its behavior in biological systems, providing insights into enzyme-substrate interactions and cellular pathways .

Material Science

The unique structure of (3-Methylamino-cyclobutyl)-carbamic acid benzyl ester can be exploited in material science for the development of novel materials with specific properties. For instance, polymers or coatings that incorporate this compound could exhibit enhanced durability or specialized chemical resistances .

Catalysis

Catalysts derived from (3-Methylamino-cyclobutyl)-carbamic acid benzyl ester can be investigated for their ability to facilitate various chemical reactions. The compound’s structure may impart unique catalytic properties that can increase reaction efficiency or selectivity, which is beneficial for industrial chemical processes .

Analytical Chemistry

As an analytical standard, (3-Methylamino-cyclobutyl)-carbamic acid benzyl ester can be used in quantitative and qualitative analysis to ensure the purity and composition of chemical samples. It serves as a reference point in chromatography and spectrometry techniques to calibrate instruments and validate methodologies .

properties

IUPAC Name

benzyl N-[3-(methylamino)cyclobutyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c1-14-11-7-12(8-11)15-13(16)17-9-10-5-3-2-4-6-10/h2-6,11-12,14H,7-9H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRROTPCCFFMHNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CC(C1)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20676509
Record name Benzyl [3-(methylamino)cyclobutyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20676509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Methylamino-cyclobutyl)-carbamic acid benzyl ester

CAS RN

1201825-73-1
Record name Benzyl [3-(methylamino)cyclobutyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20676509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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